![molecular formula C18H18ClNO3S B2429593 1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one CAS No. 338417-78-0](/img/structure/B2429593.png)
1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also involve discussing the yield and purity of the compound obtained.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties could include acidity or basicity, reactivity, and types of reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Development
The compound has been recognized as a nonpeptidic agonist of the urotensin-II receptor, offering potential as a pharmacological research tool and a potential drug lead. The specific activity of the UII receptor in the racemic mixture was found primarily in one of the enantiopure forms of the compound. This discovery signifies its importance in the development of selective nonpeptidic drug-like UII receptor agonists (Croston et al., 2002).
Chemical Synthesis and Structure Elucidation
The compound has been synthesized using a solvent-free method. Structural characteristics, such as the dihedral angles between the chlorophenyl ring, the central propenone unit, and the dimethylamino group, have been detailed through crystallography, indicating its utility in the field of structural chemistry and material sciences (Lei & Bai, 2009).
Spectral Properties and Material Sciences
The spectral properties of various substituted 1,3-diphenyl-2-propen-1-ones, including the compound , have been extensively studied. The UV, IR, 1H NMR, and 13C NMR spectral data of these compounds have been examined, potentially contributing to advancements in material sciences and spectroscopy (Ahmed et al., 2007).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes necessary precautions when handling the compound.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.
I hope this general guide is helpful! If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Eigenschaften
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylphenyl)sulfonylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-13-4-10-16(11-5-13)24(22,23)17(12-20(2)3)18(21)14-6-8-15(19)9-7-14/h4-12H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQHRTHKAGPFIL-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2429510.png)
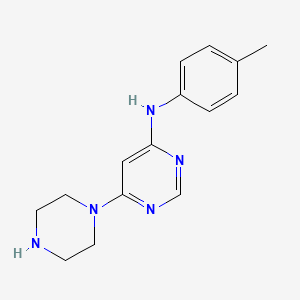
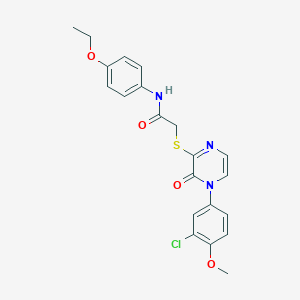
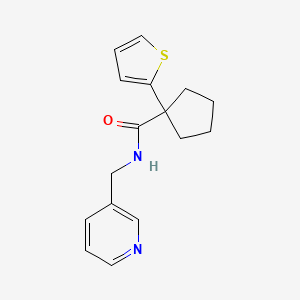
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2429520.png)

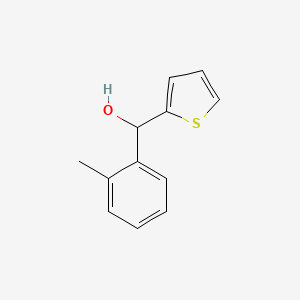
![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)
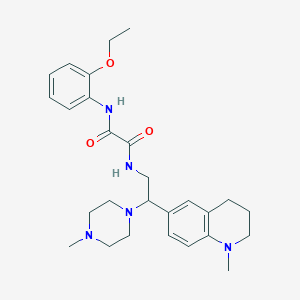
![3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429527.png)
![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
![N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2429529.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2429530.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)